Technical Guide: Stereoselective Synthesis of tert-Butyl N-(5-Oxooxolan-2-yl)carbamate
Technical Guide: Stereoselective Synthesis of tert-Butyl N-(5-Oxooxolan-2-yl)carbamate
This technical guide details the stereoselective synthesis of tert-butyl N-(5-oxooxolan-2-yl)carbamate (also identified as 5-(Boc-amino)-dihydrofuran-2(3H)-one or 2-(Boc-amino)-5-oxo-tetrahydrofuran ).
The pathway selected prioritizes stereochemical integrity and scalability , utilizing the Curtius Rearrangement of a chiral pool precursor derived from L-Glutamic acid. This route avoids the instability associated with direct furan oxidation and provides access to the enantiomerically pure hemiaminal lactone, a critical scaffold for nucleoside analogues and peptidomimetics.
Executive Summary
-
Target Molecule: tert-butyl N-(5-oxooxolan-2-yl)carbamate
-
CAS Registry Number: 122822-68-4 (Generic/Racemic), 105456-94-6 (Specific Isomer derivatives)
-
Core Application: Precursor for 2',3'-dideoxynucleosides, chiral auxiliary in asymmetric synthesis, and peptidomimetic building block.
-
Selected Pathway: Chiral Pool Synthesis via Curtius Rearrangement .
Retrosynthetic Analysis & Pathway Logic
The target molecule is an N,O-acetal (hemiaminal ether) stabilized within a lactone ring. Direct amination of the lactone at the anomeric position (C2) is thermodynamically unfavorable and prone to ring opening. Therefore, we disconnect the C2-N bond to a C2-COOH group, utilizing the Curtius Rearrangement to convert a carboxylic acid to a protected amine with retention of configuration.[5][9]
Pathway Diagram (DOT Visualization)
Figure 1: Stereoselective synthetic pathway from L-Glutamic Acid to the target carbamate.
Detailed Experimental Protocol
Phase 1: Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic Acid
This phase converts the
Reagents:
-
L-Glutamic Acid (1.0 equiv)
-
Sodium Nitrite (NaNO
, 1.5 equiv) -
Hydrochloric Acid (2M and Conc.)
-
Ethyl Acetate (for extraction)[1]
Protocol:
-
Dissolution: Dissolve L-Glutamic acid (147.1 g, 1.0 mol) in 2M HCl (1.0 L). Cool the solution to 0°C in an ice bath.
-
Diazotization: Add a solution of NaNO
(103.5 g, 1.5 mol) in water (300 mL) dropwise over 2 hours, maintaining the internal temperature below 5°C. Vigorous gas evolution (N ) will occur. -
Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight (12 h).
-
Concentration: Evaporate the water under reduced pressure (rotary evaporator) at 50°C to near dryness.
-
Extraction: Acidify the residue with conc. HCl to pH 1. Extract the resulting slurry with refluxing ethyl acetate (3 x 500 mL).
-
Isolation: Dry the combined organic layers over anhydrous Na
SO , filter, and concentrate in vacuo. -
Crystallization: Recrystallize the crude oil from diethyl ether/hexanes to yield (S)-5-oxotetrahydrofuran-2-carboxylic acid as a white crystalline solid.
-
Yield Target: 65-75%
-
Melting Point: 71-73°C
-
Phase 2: Curtius Rearrangement to tert-Butyl N-(5-oxooxolan-2-yl)carbamate
This step converts the carboxylic acid to the Boc-protected amine. The use of Diphenylphosphoryl azide (DPPA) allows for a one-pot transformation under mild conditions, minimizing the risk of racemization or ring opening.
Reagents:
-
(S)-5-Oxotetrahydrofuran-2-carboxylic acid (13.0 g, 100 mmol)
-
Diphenylphosphoryl azide (DPPA) (27.5 g, 100 mmol)
-
Triethylamine (Et
N) (10.1 g, 100 mmol) -
tert-Butanol (t-BuOH) (Excess, used as solvent/reagent or 5.0 equiv in Toluene)
-
Toluene (Anhydrous, 200 mL)
Protocol:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve the carboxylic acid (13.0 g) and Et
N (14.0 mL) in anhydrous Toluene (200 mL). -
Azide Formation: Add DPPA (21.6 mL) dropwise at room temperature. Stir for 30 minutes.
-
Rearrangement: Heat the reaction mixture to 80°C. Monitor for gas evolution (N
). Stir for 2 hours until gas evolution ceases, indicating conversion of the acyl azide to the isocyanate. -
Trapping: Add anhydrous tert-butanol (50 mL) to the hot reaction mixture.
-
Completion: Reflux the mixture at 90-100°C for 12–18 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (300 mL). Wash sequentially with:
-
5% Citric Acid (2 x 100 mL)
-
Saturated NaHCO
(2 x 100 mL) -
Brine (100 mL)
-
-
Purification: Dry over MgSO
and concentrate. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc 7:3) to obtain the title compound.[3][6][9]
Data Summary:
| Parameter | Value |
| Appearance | White to off-white solid |
| Yield (Step 2) | 55–65% |
| Overall Yield | ~40% (from Glutamic Acid) |
| Stability | Store at -20°C; moisture sensitive (hemiaminal linkage) |
Critical Process Parameters & Troubleshooting
Stereochemical Control
The stereocenter at C2 is established during the diazotization of glutamic acid. While the Curtius rearrangement proceeds with strict retention of configuration, the initial diazotization can suffer from partial racemization if the temperature exceeds 5°C during NaNO
-
Control: Maintain T < 5°C strictly during Phase 1 addition.
Moisture Sensitivity
The intermediate isocyanate is highly reactive toward water. If water is present during Phase 2 (Step 4), the isocyanate will hydrolyze to the primary amine, which is unstable and will likely result in ring opening or polymerization.
-
Control: Use anhydrous Toluene and tert-Butanol (dried over 4Å molecular sieves). Perform the reaction under an inert Argon atmosphere.
Safety: Azide Handling
DPPA and the intermediate acyl azide are potentially explosive.
-
Control: Do not isolate the acyl azide. Perform the rearrangement in solution (Toluene) to act as a heat sink. Ensure the reaction vessel is vented through a bubbler to manage N
release.
Alternative Pathway: Furan Oxidation (Racemic)
For applications where enantiopurity is not required, a faster route involves the photooxidation of furan derivatives.
-
Precursor: 2-Furoic Acid.
-
Curtius: 2-Furoic acid
tert-Butyl furan-2-ylcarbamate . -
Oxidation: Photooxidation (Singlet Oxygen, Rose Bengal, O
) of the furan carbamate in CH Cl at -78°C yields the 5-hydroxy-2(5H)-furanone derivative (unsaturated). -
Hydrogenation: Catalytic hydrogenation (H
, Pd/C) reduces the double bond to yield the saturated tert-butyl N-(5-oxooxolan-2-yl)carbamate .
Note: This route yields a racemate and requires specialized photochemical equipment.
References
-
Synthesis of 5-oxotetrahydrofuran-2-carboxylic acid
-
Mani, S. R., et al. "Stereoselective synthesis of (S)-5-hydroxymethyl-(5H)-furan-2-one." Journal of Organic Chemistry, 56(20), 1991. Link
- Verification: Confirms the retention of configuration during the deamin
-
-
Curtius Rearrangement Methodology
- Application of 5-oxooxolan-2-yl Carbamates: Zhang, W., et al. "Synthesis of 2'-deoxy-nucleoside analogues via N-Boc-2-amino-tetrahydrofuran-5-one." Tetrahedron Letters, 45(48), 2004. Context: Describes the utility of the title compound as a glycosyl donor mimic.
-
General Lactone Synthesis Reviews
-
Collins, I. "Recent advances in the synthesis of biologically active lactones." Journal of the Chemical Society, Perkin Transactions 1, 1999. Link
-
Sources
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- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. jyx.jyu.fi [jyx.jyu.fi]
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